8-{[(4-ethylphenyl)amino]methyl}-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one
Description
8-{[(4-Ethylphenyl)amino]methyl}-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one (hereafter referred to as Compound A) is a dioxinoquinolinone derivative isolated from Daphne mucronata Royle, as noted in . Its core structure consists of a fused quinolinone and 1,4-dioxane ring, with a substituted aminomethyl group at position 8 (Figure 1).
Structurally, Compound A belongs to a broader class of quinolinone derivatives, which are of significant interest due to their diverse biological activities. This article compares Compound A with structurally analogous compounds, focusing on substituent variations, biological activities, and physicochemical properties.
Properties
IUPAC Name |
8-[(4-ethylanilino)methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-13-3-5-16(6-4-13)21-12-15-9-14-10-18-19(25-8-7-24-18)11-17(14)22-20(15)23/h3-6,9-11,21H,2,7-8,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZJCJJRVBYKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3NC2=O)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{[(4-ethylphenyl)amino]methyl}-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one is a quinoline derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Structural Formula
The IUPAC name of the compound indicates a complex structure comprising a quinoline core fused with a dioxino ring. Its molecular formula is , with a molecular weight of approximately 336.39 g/mol.
Physical Properties
- CAS Number : 1823224-01-6
- Appearance : Typically appears as a crystalline solid.
- Solubility : Soluble in organic solvents such as DMSO and methanol.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available amines and quinoline derivatives. The process includes:
- Condensation : Reacting 4-ethylphenylamine with appropriate aldehydes.
- Cyclization : Formation of the dioxino ring through cyclization reactions under acidic or basic conditions.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 4-Ethylphenylamine, Aldehydes |
| 2 | Cyclization | Acid/Base Catalysts |
| 3 | Purification | Chromatography, Recrystallization |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Studies
- Inhibition of Cell Proliferation : A study demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) cells by inducing apoptosis through mitochondrial pathways.
- Mechanism of Action : The compound was found to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax), leading to increased apoptosis rates.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness was evaluated using standard disk diffusion methods.
Results Summary
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : The compound potentially binds to cellular receptors involved in growth signaling pathways.
Proposed Mechanisms
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators resulting in halted proliferation.
Comparison with Similar Compounds
Core Structure and Substituent Variations
Compound A shares the dioxinoquinolinone scaffold with several derivatives (Table 1). Key structural differences lie in the substituents at positions 6, 7, and 8, which influence biological activity and physicochemical properties.
Table 1: Structural Comparison of Dioxinoquinolinone Derivatives
Key Observations :
- Position 8: Compound A features an aminomethyl group, while others (e.g., ) have bulkier electron-withdrawing groups (e.g., benzoyl), which may reduce solubility but enhance target binding via π-π interactions.
Anti-Inflammatory and Anti-Oxidant Potential
- Compound A : Exhibited anti-inflammatory and anti-oxidant activity in assays (details unspecified) alongside other isolates from Daphne mucronata .
- Triazole Derivatives : Compounds like 8f (), which incorporate triazole moieties, showed enhanced antimicrobial activity due to improved hydrogen bonding capacity .
- Quinazoline Derivatives : ’s compound, 8-{...}quinazolin-7-yl methanesulfonate , may exhibit divergent activity due to the quinazoline core’s affinity for kinase inhibition .
Physicochemical and Pharmacokinetic Properties
Computed Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
